molecular formula C9H8BrNO2 B1447505 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol CAS No. 1225879-57-1

1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol

Cat. No.: B1447505
CAS No.: 1225879-57-1
M. Wt: 242.07 g/mol
InChI Key: YUXPAHWQIBSTSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol is a chemical compound with the molecular formula C9H8BrNO2 and a molecular weight of 242.07 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzoxazole ring, which is further connected to an ethan-1-ol group. It is commonly used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

One common synthetic route includes the reaction of 5-bromo-1,3-benzoxazole with ethylene oxide under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzoxazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and the balance of properties conferred by the bromine atom and the benzoxazole ring, making it a valuable compound in various research and industrial applications.

Biological Activity

1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol is a compound with considerable potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C9H8BrNO2
  • Molecular Weight: 242.07 g/mol
  • IUPAC Name: 1-(5-bromo-1,3-benzoxazol-7-yl)ethanol

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom and the benzoxazole ring are critical for binding to these targets, influencing their activity and leading to various biological effects. Specific pathways involved depend on the target molecule and the context of use .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzoxazole derivatives, including this compound. Notably, it has shown promising results against Candida species:

CompoundMIC (µg/mL)% Growth Inhibition
5d16100
5k1664.2 ± 10.6
6a1688.0 ± 9.7

These compounds exhibit a pleiotropic action mode by perturbing sterol content in fungal cells .

Anticancer Activity

Benzoxazole derivatives have also been investigated for their cytotoxic effects on various cancer cell lines. The compound shows selective cytotoxicity against several types of cancer cells:

Cancer TypeCell LineIC50 (µM)
Breast CancerMCF-7Varies
Lung CancerA549Varies
Liver CancerHepG2Varies
Prostate CancerPC3Varies

Research indicates that these compounds can induce apoptosis in cancer cells through multiple pathways .

Study on Antifungal Activity

In a study focused on antifungal activity, several benzoxazole derivatives were synthesized and screened against clinical isolates of Candida albicans and Candida glabrata. The study found that specific derivatives exhibited significant activity against resistant strains, suggesting potential therapeutic applications in treating fungal infections .

Study on Anticancer Properties

Another investigation assessed the anticancer effects of benzoxazole derivatives on various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively, with some derivatives showing IC50 values in the low micromolar range, indicating strong potential as anticancer agents .

Properties

IUPAC Name

1-(5-bromo-1,3-benzoxazol-7-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-5(12)7-2-6(10)3-8-9(7)13-4-11-8/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXPAHWQIBSTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C2C(=CC(=C1)Br)N=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol
Reactant of Route 2
1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol
Reactant of Route 3
Reactant of Route 3
1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol
Reactant of Route 4
Reactant of Route 4
1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol
Reactant of Route 5
Reactant of Route 5
1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol
Reactant of Route 6
Reactant of Route 6
1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.